3-Fluoro-4-iodo-2-methoxyaniline
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Overview
Description
3-Fluoro-4-iodo-2-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-2-methoxyaniline typically involves the halogenation of 2-methoxyaniline followed by a substitution reaction. One common method is the iodination of 2-methoxyaniline to form 4-iodo-2-methoxyaniline, followed by fluorination to introduce the fluorine atom at the 3-position. The reaction conditions often involve the use of halogenating agents such as iodine and fluorine sources under controlled temperatures and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-2-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-fluoro-4-azido-2-methoxyaniline, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
3-Fluoro-4-iodo-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-iodo-2-methoxyaniline hydrochloride
- 4-Iodo-2-methoxyaniline
- 3-Fluoro-2-iodo-4-methoxyaniline
Uniqueness
This compound is unique due to the specific arrangement of fluorine, iodine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-iodo-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMGCQBKZYMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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